1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

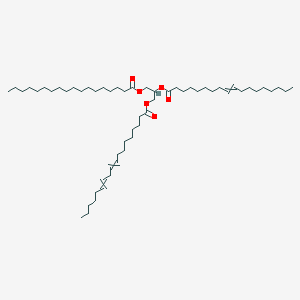

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol is a triacylglycerol compound consisting of three fatty acids: linoleic acid, oleic acid, and stearic acid. These fatty acids are esterified at the sn-1, sn-2, and sn-3 positions of the glycerol backbone, respectively . This compound is found in various natural sources, including peanut and soybean oils, as well as ostrich and emu oils .

準備方法

Synthetic Routes and Reaction Conditions: 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The reaction typically requires a catalyst, such as sulfuric acid or an enzyme like lipase, to facilitate the esterification process. The reaction conditions often involve heating the mixture to a specific temperature to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity fatty acids and glycerol. The process may include steps such as purification, distillation, and crystallization to obtain the desired product with high purity and yield .

化学反応の分析

Types of Reactions: 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to release the free fatty acids and glycerol.

Transesterification: This reaction involves the exchange of the fatty acid groups with other alcohols or fatty acids, often catalyzed by enzymes or chemical catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.

Transesterification: Catalysts like sodium methoxide or lipase enzymes are employed.

Major Products:

Oxidation: Hydroperoxides and secondary oxidation products.

Hydrolysis: Free fatty acids (linoleic acid, oleic acid, stearic acid) and glycerol.

Transesterification: New esters formed with different alcohols or fatty acids.

科学的研究の応用

Chemical and Biochemical Properties

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol exhibits several key properties:

- Molecular Formula : C57H104O6

- Molecular Weight : 885.43 g/mol

- Solubility : Soluble in chloroform

- Density : 0.90 g/mL

- Melting Point : Approximately 818.72 °C at 760 mmHg

These properties facilitate its use in various experimental settings, particularly in lipid biochemistry studies.

Chemistry

This compound serves as a substrate in lipid biochemistry research. It aids in understanding the behavior of triacylglycerols and their role in metabolic pathways. Its structure allows for the exploration of lipid interactions within biological membranes.

Biology

In biological research, this compound has been investigated for its impact on cellular metabolism and lipid signaling pathways. Studies indicate that it can modulate the levels of anti-inflammatory lipids and influence gene expression related to lipid metabolism.

Medicine

The potential medical applications of this compound are significant:

- Lipid-related Diseases : Research has shown that diets high in this compound can lead to decreased body weight, reduced liver triglycerides, and lower levels of total cholesterol and low-density lipoprotein cholesterol in animal models.

- Drug Delivery Systems : Its lipophilic nature makes it suitable for formulating drug delivery systems, enhancing the bioavailability of hydrophobic drugs.

Industrial Applications

In the industrial sector, this compound is utilized in:

- Cosmetics : It acts as an emollient and stabilizer in cosmetic formulations.

- Food Products : Employed as a fat source in various food formulations due to its favorable nutritional profile.

- Biofuels : Its fatty acid composition allows it to be processed into biodiesel.

Case Studies

-

Lipid Metabolism Study :

A study conducted on mice demonstrated that a high dietary intake of this compound significantly reduced body weight and liver triglycerides compared to a low intake diet. This indicates its potential role in managing obesity and metabolic disorders. -

Anti-inflammatory Effects :

Research has indicated that this compound elevates levels of anti-inflammatory lipids such as lysophosphatidylcholine and phosphatidylcholine, suggesting its utility in therapeutic strategies for inflammatory diseases .

作用機序

The mechanism of action of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol involves its interaction with cellular membranes and enzymes. The compound can be hydrolyzed by lipases to release free fatty acids, which then participate in various metabolic pathways. These fatty acids can act as signaling molecules, influencing processes such as inflammation, energy metabolism, and cell proliferation .

類似化合物との比較

1-Stearoyl-2-oleoyl-3-linoleoyl-rac-glycerol: Contains the same fatty acids but in different positions on the glycerol backbone.

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol: Contains palmitic acid instead of stearic acid.

1-Oleoyl-2-linoleoyl-3-stearoyl-rac-glycerol: Contains the same fatty acids but in different positions.

Uniqueness: 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol is unique due to its specific arrangement of fatty acids, which can influence its physical and chemical properties, as well as its biological activity. This specific arrangement can affect the compound’s melting point, solubility, and interaction with enzymes and cellular membranes .

生物活性

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (LOSG) is a triacylglycerol (TAG) composed of linoleic acid, oleic acid, and stearic acid. This unique composition grants LOSG distinct biological activities, making it a subject of interest in various fields such as biochemistry, nutrition, and medicine. This article delves into the biological activity of LOSG, highlighting its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

LOSG is structured with the following fatty acids esterified at specific positions on the glycerol backbone:

- Linoleic Acid (sn-1 position)

- Oleic Acid (sn-2 position)

- Stearic Acid (sn-3 position)

This arrangement influences its physical properties and biological functions, particularly in lipid metabolism and cellular signaling pathways.

The biological activity of LOSG primarily stems from its hydrolysis by lipases, which releases free fatty acids that participate in various metabolic pathways. The released fatty acids can act as signaling molecules that influence inflammation, energy metabolism, and cell proliferation. The interaction of LOSG with cellular membranes can also affect membrane fluidity and protein function.

Biochemical Pathways

LOSG is involved in several key biochemical pathways:

- Lipid Metabolism : It serves as a substrate for lipases, leading to the release of fatty acids that are crucial for energy production and storage.

- Cell Signaling : The fatty acids released from LOSG can activate various signaling pathways, including those related to inflammation and cell growth.

- Antioxidant Activity : Research indicates that LOSG may enhance the levels of anti-inflammatory lipids in the liver, contributing to its potential protective effects against oxidative stress.

Research Findings and Case Studies

Recent studies have explored the biological effects of LOSG in various contexts:

1. Lipid Metabolism and Weight Management

A study demonstrated that a diet high in LOSG resulted in decreased body weight, reduced liver triglycerides, and lower cholesterol levels in animal models compared to a low LOSG diet. This suggests that LOSG may play a role in managing lipid-related disorders.

2. Anti-inflammatory Effects

LOSG has been shown to modulate inflammatory responses by influencing cytokine production. In vitro studies indicated that LOSG could reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures .

3. Cellular Proliferation

In cancer research, LOSG has been evaluated for its effects on cell proliferation. It was found to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with LOSG compared to other similar compounds:

特性

IUPAC Name |

(3-octadeca-9,12-dienoyloxy-2-octadec-9-enoyloxypropyl) octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25,27-28,30,54H,4-15,17-18,20-24,26,29,31-53H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGSOZKJBWHOEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。